molecular formula C21H19N3OS B11449911 2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide

2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide

Cat. No.: B11449911
M. Wt: 361.5 g/mol
InChI Key: SCUJMUGPWLWRDU-UHFFFAOYSA-N
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Description

2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core, along with the thiophene and phenyl groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide is unique due to the presence of the thiophene group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

2-phenyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C21H19N3OS/c1-2-16(15-9-4-3-5-10-15)21(25)23-20-19(17-11-8-14-26-17)22-18-12-6-7-13-24(18)20/h3-14,16H,2H2,1H3,(H,23,25)

InChI Key

SCUJMUGPWLWRDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4

Origin of Product

United States

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